4-(4-Bromophenyl)-2-oxobutanoic acid
Description
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5H,3,6H2,(H,13,14) |
InChI Key |
GEYGULICSLYYGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-oxobutanoic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine and suitable organic solvents. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-oxobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
4-(4-Bromophenyl)-2-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxobutanoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes analogs of 4-(4-bromophenyl)-2-oxobutanoic acid, highlighting substituent variations and their impact on molecular weight, melting point, and synthetic utility:
Key Observations :
- Halogen Effects : Replacement of bromine with chlorine (e.g., ) reduces molecular weight but may lower electrophilicity, impacting reaction kinetics in nucleophilic substitutions .
- Bioactivity : Thiadiazole and phthalimide derivatives (e.g., compound 15 in ) exhibit enhanced bioactivity due to aromatic stacking and hydrogen-bonding interactions .
- Solubility : Carboxylic acid groups improve aqueous solubility, whereas hydrophobic substituents (e.g., indole in ) enhance membrane permeability .
Spectroscopic Characterization
- IR Spectroscopy : All compounds show characteristic peaks for C=O (1700–1680 cm⁻¹), C-Br (600–500 cm⁻¹), and NH/OH (3400–3200 cm⁻¹) .
- ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., ketones) resonate downfield (δ 2.8–3.2 ppm), while aromatic protons appear as multiplets (δ 7.4–7.6 ppm) .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-Bromophenyl)-2-oxobutanoic acid with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl 4-(4-bromophenyl)-4-oxobutanoate (CAS: 30913-87-2) can be hydrolyzed under acidic or basic conditions to yield the target acid. Reaction optimization involves controlling temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to enhance yield (~99% reported in analogous ester hydrolysis) . Characterization via HPLC (>95% purity) and FT-IR (C=O stretch at ~1700 cm⁻¹) is critical to confirm purity and functional groups .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodological Answer :
- ¹H/¹³C NMR : The aromatic protons of the 4-bromophenyl group appear as a doublet (δ 7.4–7.6 ppm, J = 8 Hz), while the ketone (C=O) carbon resonates at ~200 ppm. The carboxylic acid proton (broad peak, δ 10–12 ppm) and α-proton to the ketone (δ 3.2–3.5 ppm) are diagnostic .
- MS (ESI) : The molecular ion [M-H]⁻ at m/z 269 (C₁₀H₈BrO₃⁻) and fragment ions (e.g., loss of CO₂ at m/z 225) confirm the structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent) or impurities. A systematic approach includes:
- Comparative Analysis : Benchmark against structurally validated analogs (e.g., fluorophenyl or chlorophenyl derivatives) under identical conditions .
- Dose-Response Curves : Use standardized cell lines (e.g., HEK293 for neuroprotection studies) and normalize to positive controls (e.g., KYN-3-OHase inhibitors) .
- Purity Validation : LC-MS and elemental analysis (C, H, N, Br) to exclude confounding impurities .
Q. How can X-ray crystallography using SHELX/OLEX2 elucidate the molecular conformation of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (3:1).
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (intrinsic phasing) solves the structure, while SHELXL refines anisotropic displacement parameters .
- Key Metrics : Bond lengths (C-Br: ~1.89 Å), torsion angles (C4-C3-C2-O1: ~120°), and hydrogen-bonding networks (carboxylic acid dimers) validate the conformation .
Q. What computational methods predict the reactivity of the ketone and carboxylic acid groups in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (Fukui indices). The ketone (C=O) shows higher electrophilicity (f⁺ = 0.15) than the carboxylic acid, favoring nucleophilic attack (e.g., Grignard reactions) .
- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction pathways can be modeled using GROMACS, predicting yield differences due to steric hindrance .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 7.55 (d, J=8 Hz, 2H; Ar-H) | |
| ¹³C NMR | δ 200.1 (C=O ketone) | |
| FT-IR | 1705 cm⁻¹ (C=O stretch) | |
| HRMS (ESI⁻) | m/z 268.9632 [M-H]⁻ (C₁₀H₈BrO₃⁻) |
Table 2 : Comparative Bioactivity of Halogenated Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | KYN-3-OHase | 12.5 | |
| 4-(2-Fluorophenyl) analog | KYN-3-OHase | 15.0 | |
| 4-(4-Chlorophenyl) analog | Antimicrobial | 10.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
